Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)

Catalog No.
S12923425
CAS No.
M.F
C20H30N2NaO11S
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxyme...

Product Name

Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)

Molecular Formula

C20H30N2NaO11S

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2

InChI Key

ZTSWBOROHLPTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.O.O.O.[Na]

Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4) is a complex organic compound characterized by its unique structure and functional groups. This compound features a propanoic acid backbone with additional substituents that include a carboxymethyl group, amino groups, and a sulfonyl group, making it a sulfonamide derivative. The presence of sodium salt indicates that it is likely used in aqueous solutions, enhancing its solubility and reactivity in biological systems.

The chemical reactivity of this compound can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids and amines:

  • Esterification: The reaction of the carboxylic acid with alcohols to form esters.
  • Hydrolysis: The breakdown of the ester bond in the presence of water to regenerate the original acid and alcohol.
  • Amide Formation: Reaction with amines to form amides, which can further react under specific conditions to yield various derivatives.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and biochemistry.

The biological activity of propanoic acid derivatives often relates to their ability to interact with biological macromolecules. Compounds similar to this one have shown potential as:

  • Antimicrobial agents: By disrupting microbial cell membranes or inhibiting metabolic pathways.
  • Anti-inflammatory agents: By modulating immune responses or inhibiting specific enzymes involved in inflammation.
  • Enzyme inhibitors: Such as inhibiting elastase or other proteolytic enzymes, which can be crucial for therapeutic applications in diseases characterized by excessive inflammation or tissue damage.

The specific biological activity of this compound would require detailed pharmacological studies to elucidate its mechanisms of action.

Synthesis of propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate can involve several steps:

  • Formation of the Propanoic Acid Derivative: Starting from propanoic acid, 2,2-dimethylpropanoic acid can be synthesized through alkylation methods.
  • Esterification: Reacting the resulting acid with appropriate alcohols under acidic conditions to form esters.
  • Sulfonamide Formation: Introducing the sulfonamide group through reaction with sulfonyl chlorides or related compounds.
  • Sodium Salt Formation: Neutralizing the acid with sodium hydroxide or sodium carbonate to form the sodium salt.

These synthetic pathways allow for the introduction of various functional groups that enhance the compound's properties.

Propanoic Acid DerivativeHighAntimicrobial, anti-inflammatoryPharmaceuticals, food preservativesSodium PropionateLowAntimicrobialFood preservationPivalic AcidModerateVariousOrganic synthesisSivelestat (Sodium Salt Hydrate)HighElastase inhibitionClinical applications

This comparison highlights the unique structural features and potential applications of propanoic acid derivatives while situating them within a broader context of similar compounds.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

  • Binding Affinity Studies: To determine how well the compound binds to target proteins or enzymes.
  • Cell Culture Experiments: To assess cytotoxicity and efficacy against specific cell lines.
  • In Vivo Studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Such studies provide insights into potential therapeutic uses and safety profiles.

Similar Compounds

Several compounds share structural similarities with propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate. These include:

  • Sodium Propionate: A simpler sodium salt used as a food preservative .
  • Pivalic Acid (2,2-Dimethylpropanoic Acid): Known for its use in organic synthesis .
  • Sivelestat (Sodium Salt Hydrate): An elastase inhibitor used in clinical settings .

Comparison Table

Compound NameStructure ComplexityBiological Activity

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

529.14680023 g/mol

Monoisotopic Mass

529.14680023 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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